molecular formula C25H24N4O3 B6480092 2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940994-07-0

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480092
CAS No.: 940994-07-0
M. Wt: 428.5 g/mol
InChI Key: KOBUQECFDUDXTG-DHZHZOJOSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 2 with an (E)-3-methoxyphenylethenyl group and at position 5 with a 4-(4-methylbenzoyl)piperazin-1-yl moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest that the methoxyphenyl and methylbenzoyl groups may modulate solubility and target interactions .

Properties

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-6-9-20(10-7-18)24(30)28-12-14-29(15-13-28)25-22(17-26)27-23(32-25)11-8-19-4-3-5-21(16-19)31-2/h3-11,16H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUQECFDUDXTG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Oxazole Core

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents at Position 2 Substituents at Position 5 Key Structural Features Evidence Source
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (Target) (E)-3-Methoxyphenylethenyl 4-(4-Methylbenzoyl)piperazin-1-yl Methoxy (electron-donating), methylbenzoyl
5-(4-Methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (CAS 848868-61-1) (E)-Phenylethenyl (no methoxy) 4-Methylpiperazin-1-yl (no benzoyl) Simpler piperazine; lacks aromatic acyl
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7) (E)-4-Fluorophenylethenyl 4-(4-Fluorobenzoyl)piperazin-1-yl Fluorine (electron-withdrawing) on both groups
5-(4-Ethyl-1-piperazinyl)-2-[4-(1-piperidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-(Piperidinylsulfonyl)phenyl 4-Ethylpiperazin-1-yl Sulfonyl group enhances polarity

Electronic and Physicochemical Properties

  • The 4-methylbenzoyl on piperazine introduces moderate lipophilicity .
  • Fluorinated Analog (CAS 941010-23-7) : Fluorine atoms reduce electron density, improving metabolic stability and membrane permeability. The fluorobenzoyl group may enhance binding to hydrophobic pockets .
  • Methylpiperazine Analog (CAS 848868-61-1) : The absence of a benzoyl group reduces molecular weight and lipophilicity, possibly favoring aqueous solubility .

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